molecular formula C20H17N3O4S2 B2935446 2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912622-94-7

2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2935446
CAS RN: 912622-94-7
M. Wt: 427.49
InChI Key: HOSVENFDBHSPCB-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings. It has a sulfonamide group (-SO2NH2), which is known for its use in some antibiotics. The molecule also contains a thiazolo[5,4-b]pyridine ring, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from commercially available substances. The exact method would depend on the specific reactions used to introduce the functional groups and build the rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[5,4-b]pyridine ring and the sulfonamide group would likely have a significant impact on the compound’s shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other compounds present. The sulfonamide group could potentially undergo reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .

Scientific Research Applications

Drug Discovery

This compound is utilized in the field of drug discovery due to its potential biological activities. Thiazoles, which form part of this compound’s structure, are known for their antibacterial and antifungal properties . They are often explored for their efficacy in treating various diseases and are a key focus in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of the compound 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is PI3Kα . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

The compound interacts with its target, PI3Kα, by inhibiting its activity . This inhibition is achieved through a strong charged interaction with Lys802 in PI3Kα, facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton .

Biochemical Pathways

The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival, particularly in cancer cells where this pathway is often overactive.

Result of Action

The result of the compound’s action is a potent inhibition of PI3Kα, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can result in decreased cell proliferation and survival, making the compound potentially useful in the treatment of diseases characterized by overactive cell growth and survival, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other interacting molecules, and the specific cellular context in which the compound is active. For example, the compound’s acidic sulfonamide NH proton, which is crucial for its interaction with PI3Kα, could potentially be affected by the pH of the environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, its reactivity, and the precautions needed when handling it. These would need to be determined through specific testing .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

2,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-26-15-9-10-18(17(12-15)27-2)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVENFDBHSPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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